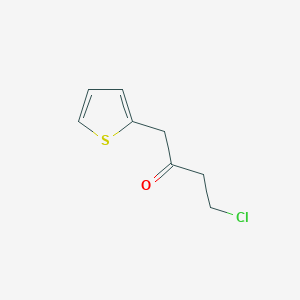

4-Chloro-1-(2-thienyl)butanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-1-(2-thienyl)butanone is a useful research compound. Its molecular formula is C8H9ClOS and its molecular weight is 188.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C_7H_8ClOS

- Molecular Weight : Approximately 215.7 g/mol

- Physical State : Clear to dark-colored liquid

- Boiling Point : Specific boiling point not detailed in available sources

The compound's structure consists of a chlorinated carbon chain and a thiophene ring, contributing to its reactivity and potential interactions with biological systems.

Chemistry

4-Chloro-1-(2-thienyl)butanone serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is involved in various chemical reactions, including:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : The carbonyl group can be reduced to an alcohol.

- Substitution : The chlorine atom can be replaced with other nucleophiles.

These reactions allow for the creation of diverse derivatives that can be further explored for their chemical properties and potential applications.

Biology

In biological research, this compound is utilized for studying enzyme inhibition and protein-ligand interactions. Its ability to act as an electrophile enables it to interact with nucleophilic sites on proteins, potentially leading to enzyme activity inhibition. This characteristic is particularly valuable in drug development where modulation of enzyme function is desired.

Medicine

This compound is explored as a precursor for developing therapeutic agents. Its structural characteristics suggest it may effectively interact with various biological targets, making it a candidate for pharmacological studies aimed at treating diseases related to oxidative stress and inflammation.

Industry

In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for formulating products that require specific reactivity or biological activity.

Research indicates that this compound exhibits antioxidant properties, which are essential for neutralizing free radicals that contribute to oxidative stress-related diseases. The thiophene ring enhances its electron-donating ability, further supporting its role as an antioxidant.

Data Tables

Case Study 1: Antioxidant Activity

In vitro studies have demonstrated that this compound exhibits significant antioxidant activity, effectively scavenging free radicals and reducing oxidative stress markers in cellular models.

Case Study 2: Enzyme Inhibition

Research involving enzyme assays has shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic uses in anti-inflammatory drug development.

Propriétés

Formule moléculaire |

C8H9ClOS |

|---|---|

Poids moléculaire |

188.67 g/mol |

Nom IUPAC |

4-chloro-1-thiophen-2-ylbutan-2-one |

InChI |

InChI=1S/C8H9ClOS/c9-4-3-7(10)6-8-2-1-5-11-8/h1-2,5H,3-4,6H2 |

Clé InChI |

GKRPRMLFFJTPKC-UHFFFAOYSA-N |

SMILES canonique |

C1=CSC(=C1)CC(=O)CCCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.